5-Methylamino-1H-tetrazole
Overview
Description
5-Methylamino-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various chemical and industrial applications.
Mechanism of Action
Target of Action
5-Methylamino-1H-tetrazole, like other tetrazoles, is a synthetic organic heterocyclic compound . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They act as versatile pharmacophores due to the presence of multiple nitrogen atoms in their structure . .
Mode of Action
Tetrazoles in general are known to mimic the carboxylic acid functional group . This allows them to interact with biological targets in a similar manner to carboxylic acids, potentially influencing protein function and cellular processes .
Biochemical Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they interact with.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have favorable pharmacokinetic properties, including resistance to metabolic degradation, which could potentially enhance their bioavailability.
Result of Action
Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids, it can be inferred that they may have similar effects to these compounds, depending on the specific targets they interact with .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may be relatively resistant to environmental influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylamino-1H-tetrazole typically involves the reaction of methylamine with cyanogen azide or other azide sources under controlled conditions. One common method includes the [3+2] cycloaddition reaction between methylamine and an azide compound, often facilitated by catalysts such as zinc salts or iodine . The reaction is usually carried out in solvents like water or acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of heterogeneous catalysts and microwave-assisted synthesis are common in industrial settings to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methylamino-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro-tetrazoles, amine-tetrazoles, and various substituted tetrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methylamino-1H-tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: Similar in structure but with an amino group instead of a methylamino group.
5-Phenyltetrazole: Contains a phenyl group, offering different reactivity and applications.
5-Methyltetrazole: Lacks the amino group, resulting in different chemical properties
Uniqueness
5-Methylamino-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity compared to other tetrazoles, making it a versatile compound in various applications .
Properties
IUPAC Name |
N-methyl-2H-tetrazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-3-2-4-6-7-5-2/h1H3,(H2,3,4,5,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICKCWPFRQEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902475 | |
Record name | NoName_1719 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53010-03-0 | |
Record name | 5-Methylamino-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053010030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylaminotetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methyl-1H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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